Cas no 938121-61-0 ({1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine)

{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine 化学的及び物理的性質
名前と識別子
-
- EN300-238365
- [1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
- F2167-0123
- [1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
- AKOS015957335
- {[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
- HMS3446D13
- 938121-61-0
- ([1-(3-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYL)AMINE
- CCG-140091
- 1H-Pyrrole-3-methanamine, 1-(3-methoxyphenyl)-2,5-dimethyl-
- {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine
-
- インチ: 1S/C14H18N2O/c1-10-7-12(9-15)11(2)16(10)13-5-4-6-14(8-13)17-3/h4-8H,9,15H2,1-3H3
- InChIKey: QSFBBUOHGSPUSL-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)N1C(C)=CC(CN)=C1C
計算された属性
- 精确分子量: 230.141913202g/mol
- 同位素质量: 230.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 40.2Ų
{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238365-10.0g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-238365-0.05g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
TRC | M126671-1g |
{[1-(3-methoxyphenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methyl}amine |
938121-61-0 | 1g |
$ 660.00 | 2022-06-04 | ||
Enamine | EN300-238365-0.1g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-238365-1.0g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F2167-0123-10g |
{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine |
938121-61-0 | 95%+ | 10g |
$1903.0 | 2023-09-06 | |
Life Chemicals | F2167-0123-0.25g |
{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine |
938121-61-0 | 95%+ | 0.25g |
$408.0 | 2023-09-06 | |
Enamine | EN300-238365-2.5g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-238365-0.25g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-238365-0.5g |
[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine |
938121-61-0 | 95% | 0.5g |
$699.0 | 2024-06-19 |
{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amineに関する追加情報
Chemical Profile of {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine (CAS No. 938121-61-0)
{1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 938121-61-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a pyrrole ring substituted with various alkyl and aryl groups, makes it a versatile scaffold for medicinal chemistry applications.
The chemical composition of this compound includes a pyrrole core, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom. The presence of a methoxy group at the 3-position of the phenyl ring and dimethyl substituents at the 2- and 5-positions of the pyrrole ring contributes to its distinct electronic and steric properties. These features are crucial in determining its potential biological activity and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives due to their diverse biological activities. Studies have shown that compounds containing the pyrrole moiety exhibit a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine may contribute to its unique pharmacological profile, making it an attractive molecule for further investigation.
One of the key aspects that make this compound interesting is its ability to interact with various biological targets. The methoxy group on the phenyl ring can participate in hydrogen bonding interactions, while the dimethyl groups can influence the compound's lipophilicity and solubility. These properties are essential for optimizing drug-like characteristics such as bioavailability, metabolic stability, and target binding affinity.
Recent research in medicinal chemistry has focused on developing novel scaffolds that can modulate specific biological pathways. {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine fits well within this context, as its structural features allow for fine-tuning its biological activity. For instance, modifications at the nitrogen atom of the pyrrole ring or at the methyl groups could lead to enhanced binding affinity or altered pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to construct the desired molecular framework efficiently. The use of these methodologies ensures that the final product meets the stringent requirements for pharmaceutical applications.
Once synthesized, {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine can be subjected to various biochemical and pharmacological assays to evaluate its potential therapeutic effects. High-throughput screening (HTS) technologies enable rapid testing of large libraries of compounds against multiple biological targets, facilitating the identification of lead candidates for further development. Additionally, computational modeling techniques can be used to predict how this compound might interact with biological receptors based on its three-dimensional structure.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations and quantum mechanical calculations provide valuable insights into the binding mode and affinity of {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine towards its intended targets. These computational approaches complement experimental studies by allowing researchers to visualize potential interactions at an atomic level and make informed decisions about structural modifications.
In conclusion, {1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethyl}amine (CAS No. 938121-61-0) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Further exploration of this compound through both experimental and computational methods holds great promise for discovering novel therapeutic agents that can address unmet medical needs.
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